Vanadic acid, 2-phenylethyl ester
Description
2-Phenylethyl esters are a class of organic compounds formed by the esterification of 2-phenylethanol (a rose-like aromatic alcohol) with various carboxylic acids. These esters are widely recognized for their roles in flavor and fragrance industries, particularly in food, wine, and cosmetics. Instead, the data focuses on esters derived from organic acids (e.g., acetic, pentanoic, isobutyric acids). This article will address these compounds, emphasizing their comparative properties.
Properties
CAS No. |
99811-56-0 |
|---|---|
Molecular Formula |
C8H10O3V |
Molecular Weight |
205.10 g/mol |
IUPAC Name |
dioxovanadium;2-phenylethanol |
InChI |
InChI=1S/C8H10O.2O.V/c9-7-6-8-4-2-1-3-5-8;;;/h1-5,9H,6-7H2;;; |
InChI Key |
NPQNXMCGGHUNRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCO.O=[V]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadic acid, 2-phenylethyl ester can be synthesized through the esterification of vanadic acid with 2-phenylethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts in packed-bed reactors can enhance the efficiency of the esterification process, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Vanadic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield vanadic acid and 2-phenylethanol.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Vanadic acid and 2-phenylethanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Scientific Research Applications
Vanadic acid, 2-phenylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of vanadic acid, 2-phenylethyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release vanadic acid, which can then interact with enzymes and proteins, potentially inhibiting their activity. Vanadic acid is known to mimic phosphate groups, allowing it to interfere with phosphorylation processes in cells . This can lead to the modulation of various signaling pathways and biological processes.
Comparison with Similar Compounds
Chemical Structures and Occurrence
The 2-phenylethyl group (C₆H₅-CH₂-CH₂-) is a common moiety in esters contributing to floral and fruity aromas. Key compounds identified in the evidence include:
Aromatic Profiles and Sensory Contributions
- Acetic acid, 2-phenylethyl ester : Imparts "raspberry," "honey," and "rose" aromas in wines. Its concentration is higher in mixed yeast fermentations (e.g., Hanseniaspora and Saccharomyces co-cultures) compared to single-strain fermentations .
- 2-Phenylethyl pentanoate: Contributes to minty and herbal flavors in peppermint and cinnamon. Acts as a varietal marker in wines .
- Isobutyric acid, 2-phenylethyl ester: Used in perfumery for sweet, fruity notes. Its low odor threshold enhances flavor complexity in dairy products .
- Benzoic acid, 2-phenylethyl ester: Provides balsamic and honey-like notes, identified in cinnamon and fermented beverages .
Stability and Degradation
- Environmental Sensitivity: Ethyl esters of fatty acids (e.g., octanoic acid ethyl ester) degrade under low pH and high temperatures, reducing fruity notes in aged wines .
- Esterase Activity : Microbial esterases in fermented products (e.g., dairy, wine) hydrolyze esters over time, altering flavor profiles .
Food and Beverage Industry
Pharmaceuticals and Biotechnology
- Flavor Encapsulation : Esters like 2-phenylethyl benzoate are stabilized in lipid matrices for controlled release in functional foods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
